molecular formula C22H28N2O6 B11963811 N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine

N,N'-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine

Cat. No.: B11963811
M. Wt: 416.5 g/mol
InChI Key: HEQNQXVXIUAFGN-UHFFFAOYSA-N
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Description

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.478 g/mol This compound is known for its unique structure, which includes two 3,4,5-trimethoxybenzylidene groups attached to an ethylenediamine backbone

Preparation Methods

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine is typically synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and ethylenediamine . The reaction involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or other electrophiles. These reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine can be compared with other similar compounds, such as:

N,N’-bis-(3,4,5-Trimethoxybenzylidene)ethylenediamine stands out due to its multiple methoxy groups, which enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-N-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]ethyl]methanimine

InChI

InChI=1S/C22H28N2O6/c1-25-17-9-15(10-18(26-2)21(17)29-5)13-23-7-8-24-14-16-11-19(27-3)22(30-6)20(12-16)28-4/h9-14H,7-8H2,1-6H3

InChI Key

HEQNQXVXIUAFGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NCCN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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